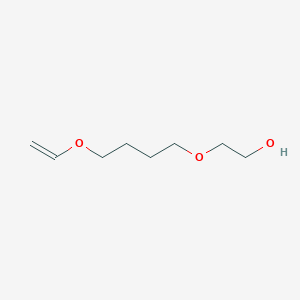

2-(4-Ethenoxybutoxy)ethanol

Description

2-(4-Ethenoxybutoxy)ethanol (CAS 126682-74-4) is a glycol ether derivative with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol . Its structure comprises an ethylene glycol backbone substituted with a 4-ethenoxybutoxy group, contributing to its polar yet hydrophobic properties. Key physical properties include a boiling point of 244.5°C, density of 0.965 g/cm³, and a vapor pressure of 0.00508 mmHg at 25°C, indicating low volatility under ambient conditions . This compound is primarily used in industrial applications as a solvent or surfactant due to its balanced solubility in water and organic matrices.

Properties

CAS No. |

126682-74-4 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(4-ethenoxybutoxy)ethanol |

InChI |

InChI=1S/C8H16O3/c1-2-10-6-3-4-7-11-8-5-9/h2,9H,1,3-8H2 |

InChI Key |

KWOLERVXPZAEED-UHFFFAOYSA-N |

SMILES |

C=COCCCCOCCO |

Canonical SMILES |

C=COCCCCOCCO |

physical_description |

OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Ethenoxybutoxy)ethanol with five analogous glycol ethers and aromatic alcohols:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Aromatic derivatives like 2-(4-Methoxyphenyl)ethanol and 2-(4-Phenylphenoxy)ethanol have enhanced lipophilicity, making them suitable for fragrance or polymer applications, whereas aliphatic glycol ethers like EGBE are preferred in aqueous formulations .

- Branching and Toxicity: The tetramethylbutylphenoxy derivative (CAS 9036-19-5) has acute oral toxicity (Category 4) and causes severe eye damage (Category 1), likely due to its bulky hydrophobic substituent enhancing membrane permeability .

Toxicity and Regulatory Profiles

- 2-Butoxy Ethanol (EGBE): Well-documented hematotoxic effects in humans, including hemolysis at high doses, and classified as a hazardous air pollutant by the U.S. EPA .

- 2-(2-Ethoxyethoxy)ethanol: Its acetate form shows lower acute toxicity but shares metabolic pathways with EGBE, though comparative studies are sparse .

- Aromatic Derivatives: 2-(4-Methoxyphenyl)ethanol and biphenyl-substituted analogs are less studied for systemic toxicity but are prioritized in occupational exposure limits due to irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.